molecular formula C17H13N5S B2700055 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline CAS No. 303796-66-9

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Cat. No. B2700055
CAS RN: 303796-66-9
M. Wt: 319.39
InChI Key: ARJBIGMEERVDEY-UHFFFAOYSA-N
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Description

“4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline” is a chemical compound with the linear formula C17H13N5S . It is part of the tetrazole family, which plays a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives, such as “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline”, can be approached in eco-friendly ways. This includes the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, with good to excellent yields .


Molecular Structure Analysis

The molecular weight of “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline” is 319.391 . Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles, including “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline”, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They can also undergo reactions with a few active metals to produce new compounds .


Physical And Chemical Properties Analysis

Tetrazoles, including “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline”, are crystalline and odorless. They have a melting point temperature at 155–157°C. Tetrazoles dissolve in water, acetonitrile, etc .

Mechanism of Action

While the specific mechanism of action for “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline” is not mentioned in the available resources, tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .

Safety and Hazards

Tetrazoles can decompose and emit toxic nitrogen fumes when heated. They can burst vigorously when exposed to shock, fire, and heat on friction . For specific safety and hazard information about “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline” and similar compounds could involve further exploration of their medicinal and pharmaceutical applications, given the important role of tetrazoles in these fields . Additionally, their synthesis methods could be refined to be more eco-friendly and cost-effective .

properties

IUPAC Name

4-methyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S/c1-12-11-16(18-15-10-6-5-9-14(12)15)23-17-19-20-21-22(17)13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJBIGMEERVDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

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